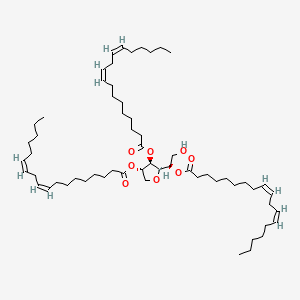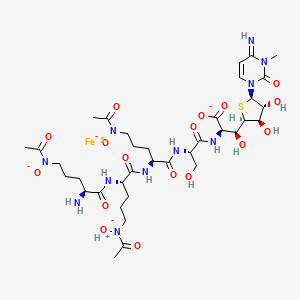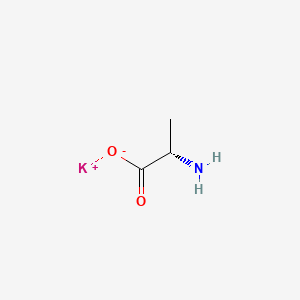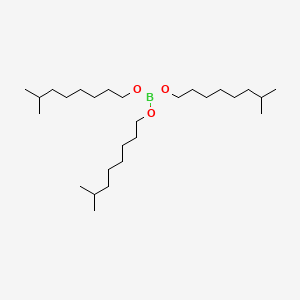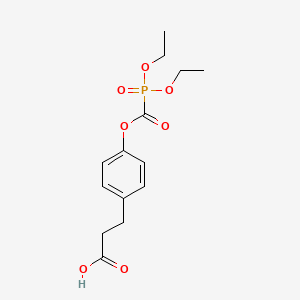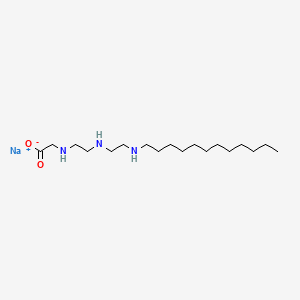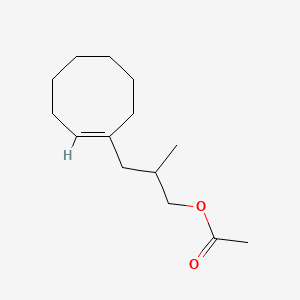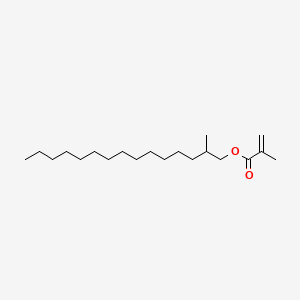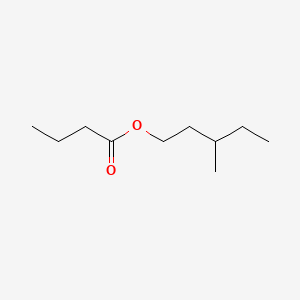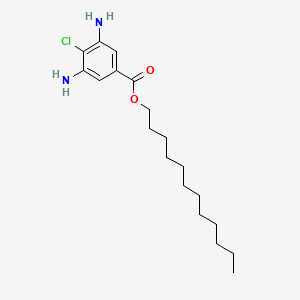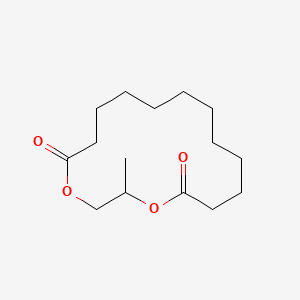
2-Methyl-1,4-dioxacyclohexadecane-5,16-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,4-dioxacyclohexadecane-5,16-dione is an organic compound with the molecular formula C15H26O4 It is known for its unique cyclic structure, which includes two oxygen atoms and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4-dioxacyclohexadecane-5,16-dione can be achieved through several methods. One common approach involves the reaction of epoxide with acetoacetic anhydride under acidic conditions . This method allows for the formation of the desired cyclic structure with high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of catalysts and specific temperature and pressure conditions are crucial to ensure efficient production.
化学反应分析
Types of Reactions: 2-Methyl-1,4-dioxacyclohexadecane-5,16-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols.
科学研究应用
2-Methyl-1,4-dioxacyclohexadecane-5,16-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its unique structure makes it a candidate for drug development and pharmaceutical research.
Industry: It is utilized in the production of polymers, resins, and other industrial materials
作用机制
The mechanism by which 2-Methyl-1,4-dioxacyclohexadecane-5,16-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. Its cyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the context of its use.
相似化合物的比较
1,4-Dioxacyclohexadecane-5,16-dione: This compound shares a similar cyclic structure but lacks the methyl group.
1,4-Dioxacyclohexadecane-5,16-dione,2-methyl-: Another variant with slight structural differences.
Uniqueness: 2-Methyl-1,4-dioxacyclohexadecane-5,16-dione is unique due to its specific arrangement of atoms, which imparts distinct chemical properties and reactivity.
属性
CAS 编号 |
79064-86-1 |
|---|---|
分子式 |
C15H26O4 |
分子量 |
270.36 g/mol |
IUPAC 名称 |
2-methyl-1,4-dioxacyclohexadecane-5,16-dione |
InChI |
InChI=1S/C15H26O4/c1-13-12-18-14(16)10-8-6-4-2-3-5-7-9-11-15(17)19-13/h13H,2-12H2,1H3 |
InChI 键 |
RCOKMWAKYZDWAA-UHFFFAOYSA-N |
规范 SMILES |
CC1COC(=O)CCCCCCCCCCC(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



